

Introduction: A Subtle Isomeric Distinction with Significant Implications

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Compound of Interest

Compound Name: 2,4-Dimethyloxazole

CAS No.: 7208-05-1

Cat. No.: B1585046

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Oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, form the structural core of numerous biologically active compounds, natural products, and functional materials. Within this important class of molecules, isomers—compounds sharing the same molecular formula but differing in the arrangement of atoms—can exhibit remarkably different physicochemical properties, reactivity, and biological functions. This guide provides a detailed comparative analysis of two such isomers: **2,4-Dimethyloxazole** and 2,5-Dimethyloxazole.

The sole structural difference between these two compounds is the position of one methyl group on the oxazole ring. This seemingly minor variation leads to distinct electronic distributions and steric environments, which in turn influence their spectral signatures, synthetic accessibility, and potential applications. For researchers in medicinal chemistry and materials science, a thorough understanding of these differences is crucial for rational molecular design and the selection of appropriate building blocks.

Part 1: Physicochemical and Spectroscopic Properties

The placement of the methyl groups directly impacts the physical properties of the isomers, such as their boiling points and chromatographic behavior. These differences arise from variations in dipole moment and intermolecular forces.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of **2,4-Dimethyloxazole** and 2,5-Dimethyloxazole, compiled from established chemical databases.

Property	2,4-Dimethyloxazole	2,5-Dimethyloxazole	Source(s)
Molecular Formula	C ₅ H ₇ NO	C ₅ H ₇ NO	[1][2]
Molecular Weight	97.12 g/mol	97.12 g/mol	[1][2]
CAS Number	7208-05-1	23012-11-5	[1][2]
Appearance	Colorless to pale yellow liquid	Colorless liquid (est.)	[3][4]
Boiling Point	108 °C @ 760 mmHg	117-118 °C @ 760 mmHg	[1]
Melting Point	-16 to -15 °C (est.)	Not Available	[3]
Density	0.976 g/cm ³ @ 20 °C	Not Available	[5]
Refractive Index	1.449 @ 20 °C	Not Available	[5]
Water Solubility	23.1 g/L (Predicted)	Not Available	[6]
logP	1.1 (Predicted)	1.1 (Predicted)	[1][2]

The most notable difference is the boiling point, with 2,5-Dimethyloxazole boiling approximately 9-10 °C higher than **2,4-Dimethyloxazole**. This suggests that 2,5-Dimethyloxazole experiences stronger intermolecular forces, potentially due to a larger dipole moment or more favorable packing in the liquid phase.

Spectroscopic Differentiation

While sharing the same mass, the isomers are readily distinguishable by standard spectroscopic techniques. The unique electronic environment of each proton and carbon atom results in distinct spectral fingerprints.

- ¹H NMR Spectroscopy: The most significant difference will be the chemical shift of the lone proton on the oxazole ring. For **2,4-Dimethyloxazole**, this is H5, whereas for 2,5-Dimethyloxazole, it is H4. The H5 proton in oxazoles is typically found further downfield than the H4 proton due to the influence of the adjacent oxygen atom. Therefore, one would predict the singlet for the ring proton of **2,4-Dimethyloxazole** to appear at a higher chemical shift compared to that of 2,5-Dimethyloxazole. The methyl protons will also exhibit slight differences in their chemical shifts.
- ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the oxazole ring are highly sensitive to the substituent pattern. C2, C4, and C5 will all have unique resonances for each isomer, providing a clear method of identification.
- Mass Spectrometry: Both isomers will exhibit a molecular ion peak (M⁺) at an m/z of 97. However, their fragmentation patterns under electron ionization (EI) can differ. The relative abundances of fragment ions, resulting from the loss of entities like CO, HCN, or methyl radicals, can be characteristic for each isomer, allowing for their differentiation, especially with tandem mass spectrometry techniques.[\[7\]](#)[\[8\]](#)

Part 2: Synthesis and Reactivity

The synthesis of substituted oxazoles is a well-established field of organic chemistry, with several named reactions providing reliable access to this scaffold. The choice of synthetic route is often dictated by the availability of starting materials for a specific substitution pattern.

Synthetic Pathways

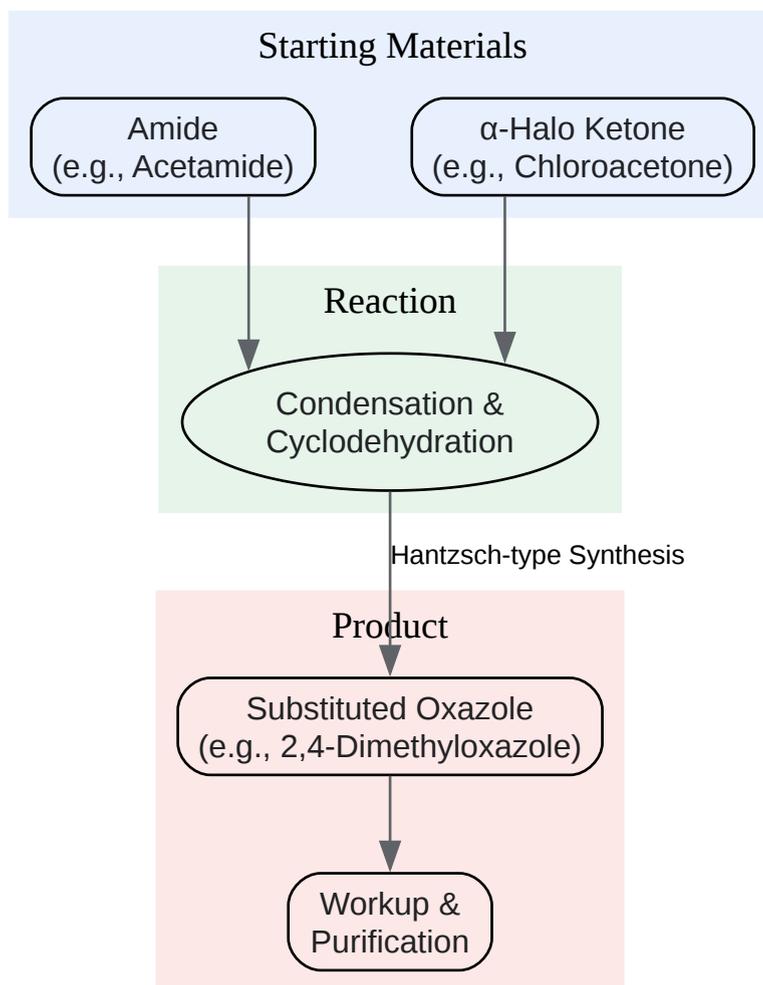
Classic methods like the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino-ketones) and the Hantzsch synthesis (reaction of an α -haloketone with an amide) are foundational. More modern approaches often leverage metal-catalyzed cross-coupling and cyclization reactions to build the oxazole core under milder conditions.[\[9\]](#)

For the specific isomers in question:

- **2,4-Dimethyloxazole** Synthesis: A common approach is the reaction of acetamide with an α -halo ketone like chloroacetone. This follows the general principle of the Hantzsch thiazole synthesis, adapted for oxazoles.[\[10\]](#)

- 2,5-Dimethyloxazole Synthesis: This isomer can also be prepared via similar pathways, for instance, from the cyclization of an N-acyl- α -amino ketone. The specific precursors would be chosen to yield the 2,5-substitution pattern.

The diagram below illustrates a generalized synthetic workflow applicable to the formation of dimethyl-substituted oxazoles, highlighting the key bond-forming step of cyclization.



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Caption: Generalized workflow for the synthesis of a dimethyloxazole isomer.

Comparative Reactivity

The electronic nature of the oxazole ring is influenced by the positions of the electron-donating methyl groups. This, in turn, dictates the regioselectivity of reactions such as electrophilic

aromatic substitution.

- **2,4-Dimethyloxazole:** The C5 position is the most electron-rich and sterically accessible site, making it the primary target for electrophiles. The two methyl groups at C2 and C4 both contribute electron density to this position.
- **2,5-Dimethyloxazole:** The C4 position is the most activated site for electrophilic attack. It is flanked by the nitrogen atom and the C5-methyl group.

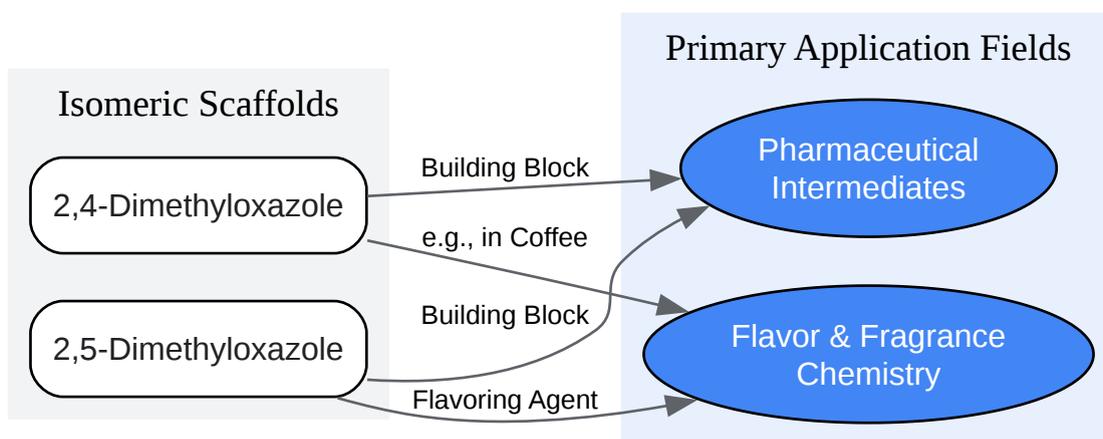
This difference in reactivity is a key consideration when using these isomers as scaffolds in drug discovery. The ability to selectively functionalize a specific position on the ring is essential for building molecular complexity and exploring structure-activity relationships (SAR).

Part 3: Applications and Biological Relevance

Substituted oxazoles are prevalent in flavor and fragrance chemistry and serve as crucial intermediates in the synthesis of pharmaceuticals.

- **Flavor and Fragrance:** Several alkyl-substituted oxazoles are recognized as important flavor components in cooked foods, contributing to nutty, roasted, or green notes.^[11] **2,4-Dimethyloxazole**, for instance, has been identified as a volatile compound in coffee.^[3] The isomeric 2,5-dimethyloxazole and related structures are also used as flavoring agents.^[12] ^[13]
- **Pharmaceutical and Medicinal Chemistry:** The oxazole ring is a valuable pharmacophore. Its ability to act as a hydrogen bond acceptor and its rigid, planar structure make it an effective bioisostere for ester and amide groups. While specific applications for 2,4- and 2,5-dimethyloxazole as final drug products are not prominent, they serve as versatile starting points for more complex molecules. For example, derivatives of 2,5-dimethyloxazole can be functionalized to create compounds with potential biological activity.^[14] The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for azole-containing compounds underscores their importance in therapeutic drug monitoring.^[15]

The diagram below illustrates the relationship between the core chemical structures and their primary application areas.



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Caption: Relationship between dimethyloxazole isomers and their applications.

Conclusion

While **2,4-Dimethyloxazole** and 2,5-Dimethyloxazole are simple isomers, they possess distinct and predictable differences in their physical properties, spectral characteristics, and chemical reactivity. The higher boiling point of the 2,5-isomer suggests stronger intermolecular interactions. Spectroscopic methods, particularly NMR, can unambiguously differentiate them based on the chemical shifts of the ring atoms. Furthermore, the position of the methyl groups dictates the most likely site for further chemical modification, a critical factor for their use as synthetic intermediates. For researchers, a clear understanding of these isomeric distinctions is paramount for designing experiments, interpreting data, and ultimately, for the successful development of new molecules in the pharmaceutical and materials science arenas.

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